(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one
Description
This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone core. Structurally, it features a dimethylamino group (-N(CH₃)₂) at the β-position and a morpholin-4-yl substituent on the para-position of the aromatic ring (ring A). The morpholine moiety, a six-membered heterocycle with one oxygen and one nitrogen atom, contributes to enhanced solubility and bioavailability, while the dimethylamino group acts as an electron-donating substituent, influencing electronic delocalization and intermolecular interactions . Its synthesis typically involves Claisen-Schmidt condensation between 4-(morpholin-4-yl)acetophenone and 4-(dimethylamino)benzaldehyde under basic conditions .
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-16(2)8-7-15(18)13-3-5-14(6-4-13)17-9-11-19-12-10-17/h3-8H,9-12H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBSCEJIZYRBPD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one typically involves the condensation of 4-(morpholin-4-yl)benzaldehyde with dimethylamine and an appropriate enone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or morpholinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amines or alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that (2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one exhibits promising anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including RKO (colorectal cancer), PC-3 (prostate cancer), and HeLa (cervical cancer) cells. The most potent derivatives had IC50 values ranging from 49.79 µM to 78.72 µM, indicating their potential as anticancer agents .
Antimicrobial Properties
In addition to its anticancer activity, this compound has been evaluated for antimicrobial properties. It demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections . The specific mechanisms by which it inhibits microbial growth are still under investigation but may involve interference with bacterial cell wall synthesis or protein function.
Case Study 1: Anticancer Efficacy
A notable study evaluated the efficacy of this compound against human cancer cell lines. The results indicated that certain derivatives exhibited a strong inhibitory effect on cell proliferation, with detailed analysis showing that they induced significant apoptosis in RKO cells after 48 hours of treatment . This study highlights the potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The findings suggested that it could serve as a lead compound for developing new antibiotics, particularly given its effectiveness against resistant strains .
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino and morpholinyl groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. These interactions can result in various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Key Observations :
- Electron-Withdrawing vs. Donating Groups: Non-piperazine chalcones with electron-withdrawing substituents (e.g., Br, F in 2j) show lower IC₅₀ values than those with electron-donating groups (e.g., OCH₃ in 2p) . The target compound’s morpholine and dimethylamino groups (both electron-donating) may reduce potency compared to halogenated analogs but enhance solubility.
- Morpholine vs. Piperazine : Morpholine-substituted chalcones (e.g., LabMol-89) demonstrate antitubercular activity, while piperazine analogs are less explored in the provided evidence. The morpholine ring’s rigidity may improve metabolic stability compared to flexible amines .
Nonlinear Optical (NLO) Properties
Chalcones with extended π-bridges, such as AN-1 and AN-2, exhibit enhanced nonlinear absorption due to improved planarity and charge transfer. While the target compound lacks an anthracene group, its dimethylamino-morpholine system may still facilitate intramolecular charge transfer, albeit with weaker NLO responses compared to anthracene derivatives .
Protein Binding Affinity
Chalcones like PAAPA (dimethylamino-phenyl) show strong hydrogen bonding with ACE2, a COVID-19 target.
Melting Points and Solubility
- Target Compound: No melting point reported, but morpholine derivatives (e.g., MO7-9) typically melt between 180–240°C, suggesting high thermal stability .
- DPHP (Microwave-Synthesized Chalcone): Melting point = 141–145°C; higher solubility in polar solvents due to hydroxyl and dimethylamino groups .
Biological Activity
The compound (2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 260.33 g/mol. The structure features a dimethylamino group and a morpholine moiety, which are critical for its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease processes. Its structure suggests potential for neuroprotective effects, particularly in neurodegenerative conditions like Alzheimer's disease.
Binding Affinity Studies
Studies have evaluated the binding affinity of related compounds to amyloid β oligomers (Aβo), which are implicated in Alzheimer's pathology. For instance, derivatives containing morpholine rings have shown improved binding capabilities, indicating that modifications to the core structure can enhance interaction with target proteins .
Biological Activity
The biological activity of (2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one has been assessed through various studies:
1. Neuroprotective Effects
Research has demonstrated that compounds with similar structures can protect against Aβ-induced neurotoxicity. For example, morpholine-containing flavonoids showed significant restoration of cell viability in human neuroblastoma cells at concentrations as low as 50 µM .
2. Antimicrobial Activity
The compound's derivatives have been tested for antimicrobial properties against various pathogens:
- Bacteria: Compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 µg/ml .
- Fungi: Some derivatives demonstrated high antifungal activity against species such as Aspergillus flavus and Candida albicans, indicating a broad spectrum of antimicrobial potential .
Case Studies
Several case studies highlight the compound's efficacy:
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the effects of similar morpholine derivatives on neuroprotection against Aβ toxicity in SH-SY5Y human neuroblastoma cells. The results indicated that these compounds could significantly inhibit cell death induced by Aβ oligomers, making them promising candidates for further development in Alzheimer's treatment.
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics, suggesting potential for new therapeutic agents in treating infections caused by resistant strains .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
